molecular formula C16H20N4O2S B6446408 N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549004-78-4

N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6446408
CAS No.: 2549004-78-4
M. Wt: 332.4 g/mol
InChI Key: CAHPUROVMQMXMG-UHFFFAOYSA-N
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Description

N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline moiety, followed by the formation of the piperidine ring and the subsequent attachment of the cyclopropanesulfonamide group. Key steps may include:

    Formation of Quinoxaline: This can be achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

    Synthesis of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of Cyclopropanesulfonamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the piperidine or quinoxaline rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinoxaline and piperidine derivatives.

    Medicine: The compound could be investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylic acid and quinoxaline-2,3-dione share the quinoxaline core structure.

    Piperidine Derivatives: Compounds like piperidine-3-carboxylic acid and piperidine-4-carboxylic acid feature the piperidine ring.

    Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole contain the sulfonamide group.

Uniqueness

N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the combination of its three distinct functional groups. This unique structure may confer specific biological activities and pharmacological properties that are not observed in simpler analogs.

Properties

IUPAC Name

N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-23(22,13-7-8-13)19-12-4-3-9-20(11-12)16-10-17-14-5-1-2-6-15(14)18-16/h1-2,5-6,10,12-13,19H,3-4,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHPUROVMQMXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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